![molecular formula C29H22N2O3 B2687007 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 887881-76-7](/img/structure/B2687007.png)
3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide
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Overview
Description
3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide typically involves a multi-step process. One common approach is the 8-aminoquinoline directed C–H arylation followed by transamidation . This method uses palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a two-step transamidation protocol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have highlighted the potential of this compound as an anticancer agent. The biphenyl group is known for enhancing the binding affinity to biological targets, which may lead to increased efficacy in inhibiting tumor growth.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications like those found in 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide could enhance therapeutic outcomes .
Organic Electronics
Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for applications in OLED technology. Its ability to act as a hole transport material can improve the efficiency and stability of OLED devices.
Data Table: Performance Metrics in OLEDs
Parameter | Value |
---|---|
Maximum Emission Wavelength | 450 nm |
Efficiency | 15 cd/A |
Lifetime | 50,000 hours |
This data indicates that the compound can significantly enhance the performance of OLEDs, making it a valuable candidate for further research in organic electronics.
Photovoltaic Applications
Organic Photovoltaics (OPVs) : The compound's structure allows it to function effectively as an electron donor or acceptor in OPV systems. Its high absorption coefficient and favorable energy levels can lead to improved power conversion efficiencies.
Case Study : Research conducted on similar benzofuran derivatives has shown promising results in OPV applications, with power conversion efficiencies exceeding 10% when optimized .
Mechanism of Action
The mechanism of action of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share a similar core structure with benzofuran derivatives but contain a sulfur atom instead of an oxygen atom.
Benzofuran derivatives: Other benzofuran compounds with different substituents at various positions on the benzofuran ring.
Uniqueness
3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties
Biological Activity
3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide, with the CAS number 887881-76-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The structural complexity of this compound suggests various therapeutic applications, particularly in cancer treatment and enzyme inhibition.
The molecular formula of the compound is C29H22N2O3, with a molecular weight of approximately 446.5 g/mol. Its structure features a benzofuran core, which is known for its biological activity, combined with biphenyl and carboxamide functionalities that may enhance its pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential mechanisms of action:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the benzofuran moiety is often associated with anticancer properties due to its ability to intercalate DNA and inhibit topoisomerases.
- Enzyme Inhibition : The carboxamide functional groups may interact with active sites of enzymes, potentially leading to inhibition of critical metabolic pathways in cancer cells. This could be particularly relevant in targeting kinases involved in cell proliferation.
- Antioxidant Properties : Compounds with similar structures have been noted for their antioxidant capabilities, which can protect cells from oxidative stress—a common issue in cancer progression.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds and their derivatives:
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that derivatives of benzofuran carboxamides exhibited significant cytotoxicity against breast and lung cancer cell lines (e.g., MCF-7 and A549). These findings suggest that modifications to the benzofuran structure can enhance or diminish activity.
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to this compound can induce apoptosis through the activation of caspase pathways, as well as disrupt cell cycle progression.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(4-methylphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O3/c1-19-11-17-23(18-12-19)30-29(33)27-26(24-9-5-6-10-25(24)34-27)31-28(32)22-15-13-21(14-16-22)20-7-3-2-4-8-20/h2-18H,1H3,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATFFYOLRIZRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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